molecular formula C₂₈H₃₆ClN₅O₃S B560025 Ceritinib CAS No. 1032900-25-6

Ceritinib

Numéro de catalogue B560025
Numéro CAS: 1032900-25-6
Poids moléculaire: 558.14
Clé InChI: VERWOWGGCGHDQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceritinib is an antineoplastic kinase inhibitor used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have inadequate clinical response or intolerance to crizotinib .


Synthesis Analysis

A convenient route for the synthesis of Ceritinib (LDK378) involving starting materials that are commercially available has been achieved. The procedure employed mild reaction conditions and avoided the use of expensive reagents compared to the original synthetic route reported by Novartis .


Molecular Structure Analysis

Ceritinib has been designed to possess superior ALK selectivity and is able to overcome the problem of crizotinib resistance, which may be caused by acquired mutation in the gatekeeper residue protecting the kinase ATP binding pocket .


Chemical Reactions Analysis

The first electrochemical investigation of Ceritinib was described using a commercially available boron-doped diamond electrode pretreated cathodically. Ceritinib presented two pairs of oxidation/reduction peaks in aqueous solution .


Physical And Chemical Properties Analysis

Ceritinib has several physical and chemical properties: Hydrogen bond acceptors 7, Hydrogen bond donors 3, Rotatable bonds 9, Topological polar surface area 113.62, Molecular weight 557.22, XLogP 6.55 . In various solvent systems, several polymorphs were produced .

Applications De Recherche Scientifique

Treatment of ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field: Oncology .
  • Summary of Application: Ceritinib is an oral, selective inhibitor of the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase which, after genetic rearrangement, acts as an oncogenic driver in a proportion of NSCLCs . It is approved for the treatment of patients with ALK-positive, advanced NSCLC who have previously received the first-generation ALK inhibitor crizotinib .
  • Methods of Application: Ceritinib is administered orally at the recommended dosage of 750 mg once daily .
  • Results or Outcomes: In the ASCEND-1 and -2 trials, 36–56% of patients achieved a response with ceritinib and the responses were durable, lasting up to a median of 10 months. Patients survived free from progression for a median of up to 7 months and had a median overall survival of up to 17 months .

Treatment of Cholangiocarcinoma

  • Scientific Field: Oncology .
  • Summary of Application: Ceritinib was identified as a potent candidate for the treatment of Cholangiocarcinoma (CCA), a difficult-to-treat cancer, in a screening of 112 receptor tyrosine kinase (RTK) inhibitors .
  • Results or Outcomes: Ceritinib effectively killed CCA cells at clinically relevant plasma concentrations, irrespective of ALK expression or mutation status. It modulated multiple signaling pathways leading to the inhibition of the PI3K/Akt/mTOR pathway and activated both apoptosis and autophagy .

Crystallization Behavior of Ceritinib

  • Scientific Field: Pharmaceutical Engineering .
  • Summary of Application: The crystallization behavior of Ceritinib was studied to optimize its formulation for pharmaceutical applications .
  • Methods of Application: Ceritinib was recrystallized in tetrahydrofuran at different temperatures using antisolvent crystallization .
  • Results or Outcomes: Crystallization at a higher saturation temperature resulted in larger and more compact crystals, which enhances filtration and drying .

Treatment of ALK-Positive NSCLC Metastatic to the Brain and/or Leptomeninges

  • Scientific Field: Oncology .
  • Summary of Application: The phase II ASCEND-7 study was designed to assess the efficacy and safety of Ceritinib in patients with ALK-positive NSCLC metastatic to the brain and/or leptomeninges .
  • Methods of Application: Patients received Ceritinib 750 mg once daily .
  • Results or Outcomes: Whole-body overall response rates were between 30.0% and 59.1% across different study arms. Intracranial overall response rates ranged from 27.6% to 51.5%. Ceritinib showed antitumor activity in patients with ALK-positive NSCLC with active brain metastases and/or leptomeningeal disease .

Neoadjuvant Therapy for ALK-Positive Locally Advanced NSCLC

  • Scientific Field: Oncology .
  • Summary of Application: Ceritinib has been used as a neoadjuvant therapy for ALK-positive locally advanced NSCLC .
  • Results or Outcomes: Neoadjuvant Ceritinib is safe and effective, with a high rate of pathologic response, in patients with ALK-positive resectable locally advanced NSCLC .

Inhibition of EML4-ALK and NPM-ALK Fusion Proteins

  • Scientific Field: Molecular Oncology .
  • Summary of Application: Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins .
  • Results or Outcomes: Ceritinib demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats .

Treatment of ALK-Positive NSCLC Metastatic to the Brain and/or Leptomeninges

  • Scientific Field: Oncology .
  • Summary of Application: The phase II ASCEND-7 study was designed to assess the efficacy and safety of Ceritinib in patients with ALK-positive NSCLC metastatic to the brain and/or leptomeninges .
  • Methods of Application: Patients received Ceritinib 750 mg once daily .
  • Results or Outcomes: Whole-body overall response rates were between 30.0% and 59.1% across different study arms. Intracranial overall response rates ranged from 27.6% to 51.5%. Ceritinib showed antitumor activity in patients with ALK-positive NSCLC with active brain metastases and/or leptomeningeal disease .

Neoadjuvant Therapy for ALK-Positive Locally Advanced NSCLC

  • Scientific Field: Oncology .
  • Summary of Application: Ceritinib has been used as a neoadjuvant therapy for ALK-positive locally advanced NSCLC .
  • Results or Outcomes: Neoadjuvant Ceritinib is safe and effective, with a high rate of pathologic response, in patients with ALK-positive resectable locally advanced NSCLC .

Inhibition of EML4-ALK and NPM-ALK Fusion Proteins

  • Scientific Field: Molecular Oncology .
  • Summary of Application: Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins .
  • Results or Outcomes: Ceritinib demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats .

Safety And Hazards

Ceritinib can cause serious side effects on your heart, lungs, or liver. It can harm an unborn baby. Both men and women using ceritinib should use effective birth control to prevent pregnancy .

Orientations Futures

Future progress in treating ALK+ NSCLC will focus on determining the optimal sequencing of therapies and strategies to overcome acquired resistance, an ongoing challenge in treating ALK-mutation–driven tumors .

Propriétés

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceritinib

CAS RN

1032900-25-6
Record name Ceritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12,600
Citations
S Khozin, GM Blumenthal, L Zhang, S Tang… - Clinical cancer …, 2015 - AACR
On April 29, 2014, the FDA granted accelerated approval to ceritinib (ZYKADIA; Novartis Pharmaceuticals Corporation), a breakthrough therapy-designated drug, for the treatment of …
Number of citations: 199 aacrjournals.org
AT Shaw, DW Kim, R Mehra, DSW Tan… - … England Journal of …, 2014 - Mass Medical Soc
… In this phase 1 study, we administered oral ceritinib in doses of 50 to 750 mg once daily to … and antitumor activity of ceritinib. Tumor biopsies were performed before ceritinib treatment to …
Number of citations: 785 www.nejm.org
L Friboulet, N Li, R Katayama, CC Lee, JF Gainor… - Cancer discovery, 2014 - AACR
… resistance to ceritinib. Altogether, our results demonstrate that ceritinib can overcome crizotinib resistance, consistent with clinical data showing marked efficacy of ceritinib in patients …
Number of citations: 870 aacrjournals.org
DW Kim, R Mehra, DSW Tan, E Felip… - The lancet …, 2016 - thelancet.com
… Ceritinib is a more potent ALK inhibitor than crizotinib in vitro, crosses the blood–brain barrier in … We aimed to assess whole-body activity of ceritinib in both ALK inhibitor-pretreated and …
Number of citations: 492 www.thelancet.com
S Dhillon, M Clark - Drugs, 2014 - Springer
… worldwide to evaluate ceritinib both as a first- and second-line therapy for ALK-positive NSCLC. This article summarizes the milestones in the development of ceritinib leading to this first …
Number of citations: 59 link.springer.com
JC Soria, DSW Tan, R Chiari, YL Wu, L Paz-Ares… - The Lancet, 2017 - thelancet.com
Background The efficacy of ceritinib in patients with untreated anaplastic lymphoma kinase (ALK)-rearranged non-small-cell lung cancer (NSCLC) is not known. We assessed the …
Number of citations: 140 www.thelancet.com
IB Muller, AJ De Langen, RJ Honeywell… - Expert Review of …, 2016 - Taylor & Francis
… of ceritinib to overcome crizotinib resistance, in addition to the higher efficacy of ceritinib … sufficient to inhibit oncogenic activity which is overcome by ceritinib. In addition, one of the …
Number of citations: 55 www.tandfonline.com
AT Shaw, TM Kim, L Crinò, C Gridelli, K Kiura… - The Lancet …, 2017 - thelancet.com
… Ceritinib is a next-generation anaplastic lymphoma kinase (… In phase 1 and 2 studies, ceritinib has been shown to be … In this study, we compared the efficacy and safety of ceritinib versus …
Number of citations: 541 www.thelancet.com
JF Gainor, DSW Tan, T De Pas, BJ Solomon… - Clinical cancer …, 2015 - AACR
… and ceritinib. To determine the outcome of sequential treatment with crizotinb and ceritinib, … patients treated with crizotinib followed by ceritinib at four institutions. Medical records were …
Number of citations: 198 aacrjournals.org
L Crinò, MJ Ahn, F De Marinis, HJM Groen… - Journal of Clinical …, 2016 - iris.unito.it
… The efficacy and safety results for ceritinib 750 mg/d in a heavily pretreated patient … treatment as the last therapy before starting ceritinib. Ceritinib activity is also reported for patients with …
Number of citations: 362 iris.unito.it

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.